Isopropyl (4-formylphenoxy)acetate Isopropyl (4-formylphenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 199177-25-8
VCID: VC7956402
InChI: InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3
SMILES: CC(C)OC(=O)COC1=CC=C(C=C1)C=O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Isopropyl (4-formylphenoxy)acetate

CAS No.: 199177-25-8

Cat. No.: VC7956402

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl (4-formylphenoxy)acetate - 199177-25-8

Specification

CAS No. 199177-25-8
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name propan-2-yl 2-(4-formylphenoxy)acetate
Standard InChI InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3
Standard InChI Key SIPMCPQKUMPVBW-UHFFFAOYSA-N
SMILES CC(C)OC(=O)COC1=CC=C(C=C1)C=O
Canonical SMILES CC(C)OC(=O)COC1=CC=C(C=C1)C=O

Introduction

Structural and Molecular Characteristics

Isopropyl (4-formylphenoxy)acetate is characterized by three key functional groups:

  • Isopropyl ester: Enhances lipophilicity and influences solubility in organic solvents.

  • Phenoxy bridge: Provides a rigid aromatic framework for further functionalization.

  • Formyl group: A reactive aldehyde moiety that participates in condensation, oxidation, and nucleophilic addition reactions .

The compound’s structure enables it to serve as a precursor in synthesizing pharmaceuticals, agrochemicals, and polymers. Its 1H^1\text{H}-NMR spectrum (reported in the literature) typically shows signals for the formyl proton (~10.4 ppm), aromatic protons (6.7–8.2 ppm), and isopropyl methyl groups (1.2–1.3 ppm) .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of isopropyl (4-formylphenoxy)acetate involves two primary strategies:

  • Esterification of 4-formylphenol:
    4-Formylphenol4\text{-Formylphenol} is reacted with isopropyl bromoacetate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .

    4-HO-C6H4-CHO+BrCH2COOiPrBase4-OCH2COOiPr-C6H4-CHO+HBr\text{4-HO-C}_6\text{H}_4\text{-CHO} + \text{BrCH}_2\text{COO}^i\text{Pr} \xrightarrow{\text{Base}} \text{4-OCH}_2\text{COO}^i\text{Pr-C}_6\text{H}_4\text{-CHO} + \text{HBr}

    Yields typically exceed 70% after purification via column chromatography .

  • Oxidation of Hydroxymethyl Precursors:
    A TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-catalyzed oxidation of 2-(4-(hydroxymethyl)phenoxy)acetic acid isopropyl ester using sodium hypochlorite (NaOCl\text{NaOCl}) in ethyl acetate achieves quantitative conversion to the formyl derivative .

Industrial-Scale Manufacturing

Continuous flow reactors are employed to optimize reaction efficiency and scalability. Key steps include:

  • Automated mixing of precursors under controlled temperatures (10–40°C) .

  • In-line purification using crystallization from ethyl acetate/hexane mixtures to achieve >95% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The formyl group is oxidized to a carboxylic acid using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, yielding isopropyl (4-carboxyphenoxy)acetate.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the formyl group to a hydroxymethyl group, producing isopropyl (4-(hydroxymethyl)phenoxy)acetate.

Nucleophilic Substitution

The phenoxy oxygen participates in electrophilic aromatic substitution (e.g., nitration, halogenation) under acidic conditions. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the ortho and para positions relative to the formyl group.

Applications in Scientific Research

Organic Synthesis

  • Building Block: The compound is a key intermediate in synthesizing heterocycles (e.g., benzofurans) via aldol condensations .

  • Photochemical Studies: Under UV irradiation (365 nm), it undergoes [2+2] cycloadditions to form dimeric structures, as demonstrated in photoredox catalysis experiments .

Medicinal Chemistry

  • Drug Development: Analogues of isopropyl (4-formylphenoxy)acetate exhibit anti-inflammatory and anticancer activities by inhibiting cyclooxygenase-2 (COX-2) and inducing apoptosis in tumor cells.

  • Prodrug Design: The ester moiety enhances bioavailability of carboxylic acid-containing drugs through hydrolytic activation .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceReactivity/Application
Isopropyl (4-methylphenoxy)acetateMethyl instead of formyl groupLower electrophilicity; used in polymer plasticizers
Isopropyl (4-carboxyphenoxy)acetateCarboxylic acid instead of formylIonic solubility; pH-responsive materials

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